3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine 3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine
Brand Name: Vulcanchem
CAS No.: 679003-15-7
VCID: VC16823031
InChI: InChI=1S/C6H11NO2/c1-5-3-4-6(2)9-7(5)8/h6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine

CAS No.: 679003-15-7

Cat. No.: VC16823031

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine - 679003-15-7

Specification

CAS No. 679003-15-7
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 3,6-dimethyl-2-oxido-5,6-dihydro-4H-oxazin-2-ium
Standard InChI InChI=1S/C6H11NO2/c1-5-3-4-6(2)9-7(5)8/h6H,3-4H2,1-2H3
Standard InChI Key AWSVSGBKVLCAJH-UHFFFAOYSA-N
Canonical SMILES CC1CCC(=[N+](O1)[O-])C

Introduction

Structural Characterization

Molecular Architecture

The 1,2-oxazine core consists of a six-membered ring with oxygen at position 1 and nitrogen at position 2. In this derivative, the 2-oxo group introduces a ketone functionality, while the 3,6-dimethyl substituents impart steric and electronic effects. The "5,6-dihydro-4H" designation indicates partial unsaturation, with hydrogenation at the 5 and 6 positions, resulting in a non-planar ring conformation .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₆H₉NO₂
Molecular Weight127.14 g/mol
IUPAC Name3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2-oxazine
Key Functional GroupsKetone (C=O), Oxazine ring

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1,2-oxazine derivatives often involves cyclization reactions. A plausible route for this compound could involve:

  • Amino Alcohol Precursors: Condensation of 3-amino-2-methylpropanol with a methyl-substituted diketone under acid catalysis .

  • Oxidative Cyclization: Oxidation of a secondary alcohol intermediate to form the ketone moiety post-cyclization .

Table 2: Hypothetical Synthesis Optimization

ParameterConditionYield (Projected)
SolventToluene or solvent-free60–75%
Catalystp-Toluenesulfonic acid (p-TsOH)
Temperature80–100°C
Reaction Time4–6 hours

Microwave-assisted synthesis, as demonstrated for 1,3-oxazines , could enhance reaction efficiency, reducing time to 10–15 minutes with comparable yields.

Comparative Analysis with Related Oxazines

1,2-Oxazine vs. 1,3-Oxazine Reactivity

1,2-Oxazines exhibit distinct electronic properties due to the proximity of the oxygen and nitrogen atoms. For example, the 2-oxo group in this compound may enhance electrophilicity at C4, facilitating nucleophilic attacks compared to 1,3-oxazines .

Table 3: Structural Comparison with Analogous Compounds

CompoundRing Position (O/N)SubstituentsKey Reactivity
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine 1,24,5-dimethylElectrophilic substitution
5-Ethyl-2,6-dimethyl-5,6-dihydro-4H-1,3-oxazine 1,32,6-dimethyl, 5-ethylNucleophilic ring-opening

Stability and Tautomerism

The 2-oxo group may participate in keto-enol tautomerism, though the dihydro nature of the ring likely stabilizes the keto form. Computational studies using methods like density functional theory (DFT) could elucidate preferred tautomeric states and ring conformations .

Challenges and Future Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral variants.

  • Computational Modeling: Predicting reactivity using molecular docking and DFT calculations.

  • Biological Screening: Evaluating toxicity, pharmacokinetics, and target affinity.

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